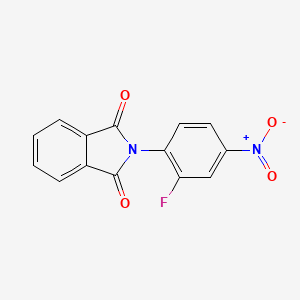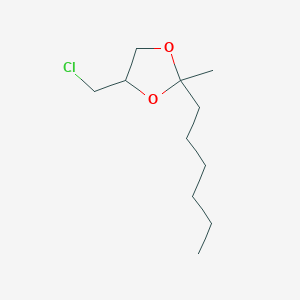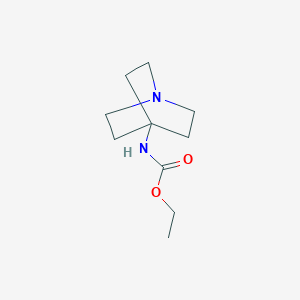amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)
Ethyl 5-({[(2,6-dichlorophenyl)sulfonyl](methyl)amino}methyl)furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-({(2,6-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a sulfonyl group, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-({(2,6-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the sulfonyl group and the carboxylate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 5-({(2,6-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-({(2,6-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted furan derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-({(2,6-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-({(2,6-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The furan ring may also play a role in the compound’s biological activity by facilitating its binding to target molecules.
Comparación Con Compuestos Similares
Ethyl 5-({(2,6-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-({(2,6-dichlorophenyl)sulfonylamino}methyl)thiophene-3-carboxylate: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.
Ethyl 5-({(2,6-dichlorophenyl)sulfonylamino}methyl)pyrrole-3-carboxylate:
The uniqueness of Ethyl 5-({(2,6-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate lies in its specific combination of functional groups and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H15Cl2NO5S |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
ethyl 5-[[(2,6-dichlorophenyl)sulfonyl-methylamino]methyl]furan-3-carboxylate |
InChI |
InChI=1S/C15H15Cl2NO5S/c1-3-22-15(19)10-7-11(23-9-10)8-18(2)24(20,21)14-12(16)5-4-6-13(14)17/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
HIFCVSTXOZZCNL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC(=C1)CN(C)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


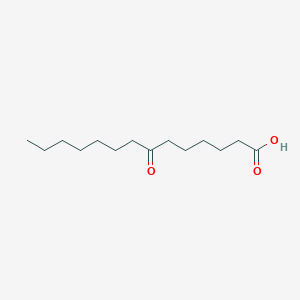
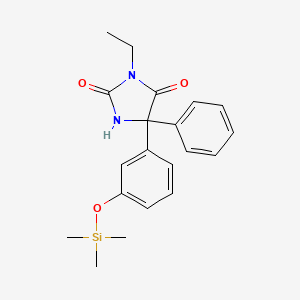
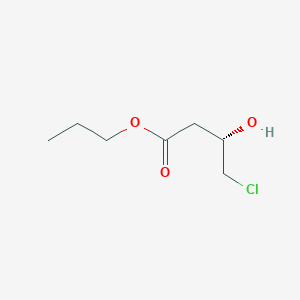
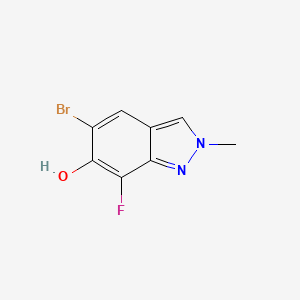

![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
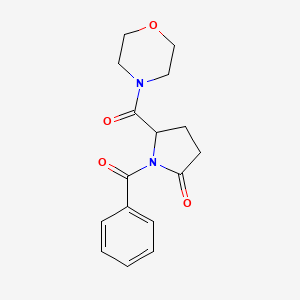


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
